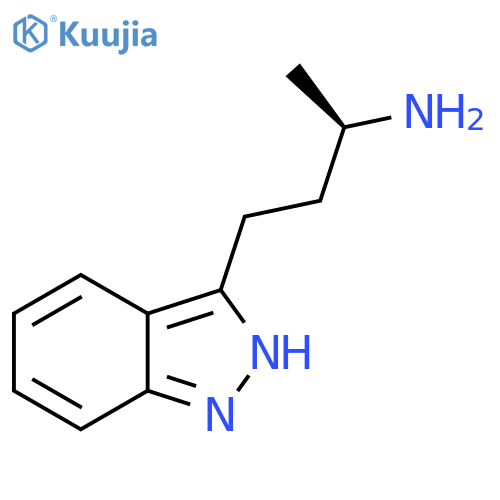

Cas no 2227903-82-2 ((2R)-4-(1H-indazol-3-yl)butan-2-amine)

(2R)-4-(1H-indazol-3-yl)butan-2-amine 化学的及び物理的性質

名前と識別子

-

- (2R)-4-(1H-indazol-3-yl)butan-2-amine

- 2227903-82-2

- EN300-1804196

-

- インチ: 1S/C11H15N3/c1-8(12)6-7-11-9-4-2-3-5-10(9)13-14-11/h2-5,8H,6-7,12H2,1H3,(H,13,14)/t8-/m1/s1

- InChIKey: BVSMVKZXVSAGNI-MRVPVSSYSA-N

- ほほえんだ: N1C(=C2C=CC=CC2=N1)CC[C@@H](C)N

計算された属性

- せいみつぶんしりょう: 189.126597491g/mol

- どういたいしつりょう: 189.126597491g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.7Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

(2R)-4-(1H-indazol-3-yl)butan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1804196-10g |

(2R)-4-(1H-indazol-3-yl)butan-2-amine |

2227903-82-2 | 10g |

$9032.0 | 2023-09-19 | ||

| Enamine | EN300-1804196-1g |

(2R)-4-(1H-indazol-3-yl)butan-2-amine |

2227903-82-2 | 1g |

$2101.0 | 2023-09-19 | ||

| Enamine | EN300-1804196-1.0g |

(2R)-4-(1H-indazol-3-yl)butan-2-amine |

2227903-82-2 | 1g |

$2101.0 | 2023-06-02 | ||

| Enamine | EN300-1804196-0.05g |

(2R)-4-(1H-indazol-3-yl)butan-2-amine |

2227903-82-2 | 0.05g |

$1764.0 | 2023-09-19 | ||

| Enamine | EN300-1804196-0.5g |

(2R)-4-(1H-indazol-3-yl)butan-2-amine |

2227903-82-2 | 0.5g |

$2017.0 | 2023-09-19 | ||

| Enamine | EN300-1804196-2.5g |

(2R)-4-(1H-indazol-3-yl)butan-2-amine |

2227903-82-2 | 2.5g |

$4117.0 | 2023-09-19 | ||

| Enamine | EN300-1804196-5.0g |

(2R)-4-(1H-indazol-3-yl)butan-2-amine |

2227903-82-2 | 5g |

$6092.0 | 2023-06-02 | ||

| Enamine | EN300-1804196-5g |

(2R)-4-(1H-indazol-3-yl)butan-2-amine |

2227903-82-2 | 5g |

$6092.0 | 2023-09-19 | ||

| Enamine | EN300-1804196-0.1g |

(2R)-4-(1H-indazol-3-yl)butan-2-amine |

2227903-82-2 | 0.1g |

$1849.0 | 2023-09-19 | ||

| Enamine | EN300-1804196-10.0g |

(2R)-4-(1H-indazol-3-yl)butan-2-amine |

2227903-82-2 | 10g |

$9032.0 | 2023-06-02 |

(2R)-4-(1H-indazol-3-yl)butan-2-amine 関連文献

-

Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

(2R)-4-(1H-indazol-3-yl)butan-2-amineに関する追加情報

Introduction to (2R)-4-(1H-indazol-3-yl)butan-2-amine and Its Significance in Modern Medicinal Chemistry

(2R)-4-(1H-indazol-3-yl)butan-2-amine, with the CAS number 2227903-82-2, represents a compound of considerable interest in the field of medicinal chemistry. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The indazole moiety and the chiral amine group present in its structure contribute to its pharmacological profile, making it a promising candidate for further investigation.

The indazole ring, a heterocyclic aromatic compound, is known for its presence in various biologically active molecules. Its structural motif is frequently encountered in pharmaceuticals due to its ability to interact with biological targets in a specific manner. In (2R)-4-(1H-indazol-3-yl)butan-2-amine, the indazole ring is linked to a butan-2-amine backbone, which introduces additional functional groups that can be modified for therapeutic purposes. This combination of structural elements suggests that the compound may exhibit properties such as receptor binding affinity and metabolic stability, which are crucial for drug development.

The CAS number 2227903-82-2 provides a unique identifier for this compound, facilitating its recognition and study within the scientific community. The systematic naming of chemical entities ensures clarity and precision in communication among researchers, which is essential for collaborative efforts in drug discovery and development. The molecular formula and structural details associated with this CAS number enable chemists to synthesize and characterize the compound accurately.

Recent advancements in computational chemistry have enhanced our ability to predict the biological activity of molecules like (2R)-4-(1H-indazol-3-yl)butan-2-amine. By leveraging machine learning algorithms and molecular docking studies, researchers can simulate interactions between this compound and biological targets such as enzymes and receptors. These computational approaches have significantly accelerated the drug discovery process, allowing for the rapid identification of lead compounds with high potential therapeutic value.

The chiral center at the (2R) position in (2R)-4-(1H-indazol-3-yl)butan-2-amine plays a critical role in determining its pharmacological properties. Enantiomers, which are mirror-image isomers of a chiral molecule, can exhibit vastly different biological activities. The (R) configuration at the second carbon atom influences how the molecule interacts with biological systems, potentially affecting its efficacy and safety profiles. This underscores the importance of stereochemistry in medicinal chemistry and highlights the need for precise structural control during drug development.

In vitro studies have begun to explore the pharmacological potential of (2R)-4-(1H-indazol-3-yl)butan-2-amine. Initial research suggests that this compound may possess properties relevant to various therapeutic areas, including central nervous system disorders and inflammatory conditions. The indazole moiety has been implicated in modulating neurotransmitter activity, while the amine group could interact with targets involved in inflammation pathways. These findings warrant further investigation to elucidate the full spectrum of biological activities associated with this molecule.

The synthesis of (2R)-4-(1H-indazol-3-yl)butan-2-amine presents unique challenges due to its complex structural features. Advanced synthetic methodologies are required to construct the indazole ring and introduce the chiral amine group with high enantioselectivity. Techniques such as asymmetric catalysis and chiral auxiliary-assisted synthesis have been employed to achieve these objectives. The success of these synthetic approaches is crucial for obtaining sufficient quantities of the compound for preclinical and clinical studies.

The integration of interdisciplinary approaches has been instrumental in advancing our understanding of compounds like (2R)-4-(1H-indazol-3-yl)butan-2-amine. Collaboration between chemists, biologists, and pharmacologists has enabled comprehensive characterization of its pharmacokinetic and pharmacodynamic properties. This holistic perspective is essential for translating laboratory findings into effective therapeutic interventions. By combining experimental data with computational modeling, researchers can gain deeper insights into how this compound functions within biological systems.

The future direction of research on (2R)-4-(1H-indazol-3-yl)butan-2-amine includes exploring its potential as a scaffold for drug design. Structural modifications can be made to optimize its binding affinity, metabolic stability, and other pharmacokinetic parameters. Additionally, investigating its mechanism of action will provide valuable insights into how it interacts with biological targets at a molecular level. These studies could pave the way for novel treatments targeting complex diseases where current therapies are limited or non-existent.

In conclusion, (2R)-4-(1H-indazol-3-yb-butan 22 - 82 - 22 ) 2227903 - 82 - 22 strong > represents a significant advancement i n medicinal chemistry due i ts unique structural features an d potential therapeutic applications . The combinatio n o f an indazole moiety an d a chiral amine group makes i t a promising candidate f or further investigation . With ongoing research an d technological innovatio ns , thi s compoun d holds great promise f or contributing t o next-generation pharmaceuticals . p >

2227903-82-2 ((2R)-4-(1H-indazol-3-yl)butan-2-amine) 関連製品

- 2172434-76-1(1-(benzenesulfonyl)-5-chloro-3-iodo-1H-indole)

- 50508-31-1(Acetamide, N,N-dimethyl-2-(4-nitrophenoxy)-)

- 2411306-11-9(N-2-(oxan-4-yl)prop-2-en-1-ylprop-2-enamide)

- 863446-41-7(N-(3-fluorophenyl)-2-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide)

- 898762-09-9((4-bromo-2-fluoro-phenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone)

- 1239730-59-6(2-(2,6-dimethylpyrimidin-4-yl)oxyacetic acid)

- 1090980-68-9([(1-Cyanocyclohexyl)carbamoyl]methyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate)

- 890153-34-1(1-Piperazinecarboxylicacid, 4-(3-bromobenzoyl)-, 1,1-dimethylethyl ester)

- 1601810-28-9(1-(1-chloro-3-iodo-2-methylpropan-2-yl)oxy-3-methylbutane)

- 1280786-78-8(3-Bromo-2-methyl-6-propoxypyridine)